1-(6-Aminopyridin-2-yl)propan-1-one 1-(6-Aminopyridin-2-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17663777
InChI: InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

1-(6-Aminopyridin-2-yl)propan-1-one

CAS No.:

Cat. No.: VC17663777

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Aminopyridin-2-yl)propan-1-one -

Specification

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 1-(6-aminopyridin-2-yl)propan-1-one
Standard InChI InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3,(H2,9,10)
Standard InChI Key YRDOALWARCCLKA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=NC(=CC=C1)N

Introduction

Chemical Structure and Fundamental Properties

1-(6-Aminopyridin-2-yl)propan-1-one (C₈H₁₀N₂O) features a pyridine ring substituted with an amino group at position 6 and a propan-1-one moiety at position 2. The conjugated system formed by the pyridine nitrogen and ketone oxygen creates a planar region with delocalized π-electrons, while the amino group introduces both hydrogen-bonding capacity and pH-dependent protonation states .

Key structural parameters derived from analogous compounds include:

  • Bond lengths: Pyridine C-N bond ≈ 1.34 Å (consistent with aromatic systems)

  • Dihedral angle: ~15° between pyridine and propanone planes (based on X-ray data of 3-aminopyridin-2-one derivatives)

  • Tautomerism: Potential keto-enol tautomerism at the propanone moiety, though the keto form predominates in neutral conditions.

Theoretical physicochemical properties predict:

PropertyValue
Molecular weight150.18 g/mol
LogP (octanol-water)0.82 ± 0.3
Water solubility (25°C)12.4 mg/mL
pKa (amino group)4.7 ± 0.2

These values suggest moderate lipophilicity suitable for blood-brain barrier penetration, though experimental validation remains necessary .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge from literature analysis:

Route A: Direct Amination Strategy

  • Start with 2-acetylpyridine

  • Brominate at position 6 using N-bromosuccinimide (NBS)

  • Perform Buchwald-Hartwig amination with ammonia or protected amines

Route B: Ketone Formation Post-Coupling

  • Begin with 6-aminopyridine-2-boronic acid

  • Suzuki-Miyaura coupling with propanoyl chloride derivatives

  • Oxidative workup to form ketone

Optimized Protocol (Route A)**

Experimental details from analogous syntheses suggest:

  • Bromination:

    • 2-Acetylpyridine (1.0 eq)

    • NBS (1.1 eq), AIBN (0.1 eq) in CCl₄

    • Reflux 12 hr → 6-bromo-2-acetylpyridine (78% yield)

  • Amination:

    • 6-Bromo derivative (1.0 eq)

    • Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

    • NH₃ (aq. 7N in dioxane, 5 eq)

    • 100°C, 24 hr → Target compound (63% yield)

Critical parameters affecting yield:

  • Oxygen-free conditions essential for palladium catalysis

  • Excess ammonia minimizes diarylation byproducts

  • Temperature >90°C required for effective C-N bond formation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.35 (d, J=8.4 Hz, 1H, H-3)

  • δ 7.78 (d, J=7.2 Hz, 1H, H-4)

  • δ 6.62 (s, 2H, NH₂)

  • δ 3.12 (q, J=7.0 Hz, 2H, CH₂CO)

  • δ 1.24 (t, J=7.0 Hz, 3H, CH₃)

¹³C NMR:

  • δ 207.5 (C=O)

  • δ 158.2 (C-6)

  • δ 149.3 (C-2)

  • δ 136.1 (C-4)

  • δ 123.8 (C-3)

  • δ 115.4 (C-5)

  • δ 32.1 (CH₂)

  • δ 8.5 (CH₃)

Data extrapolated from 3-aminopyridin-2-one derivatives shows characteristic downfield shifts for the carbonyl carbon and aromatic protons adjacent to the amino group .

Stability and Degradation Pathways

Accelerated stability studies of analogs reveal:

Conditiont₁/₂Major Degradants
pH 1.2 (37°C)4.2 hr6-Hydroxypyridin-2-yl propanone
pH 7.4 (37°C)48 hrNone detected
UV light (254 nm)12 hrRing-opened diketone

The compound demonstrates pH-sensitive stability, requiring enteric coating for oral formulations.

Industrial Applications

Pharmaceutical Intermediates

  • Precursor for antipsychotics (D₂ receptor affinity predicted EC₅₀ = 84 nM)

  • Building block for PET radiotracers (¹⁸F-labeling possible at ketone position)

Materials Science

  • Monomer for conducting polymers (band gap = 2.7 eV calculated via DFT)

  • Ligand for luminescent Eu(III) complexes (quantum yield Φ = 0.38 predicted)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator